

Ido-IN-15: A Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor

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Compound of Interest

Compound Name: Ido-IN-15
Cat. No.: B13915228

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Ido-IN-15 is a highly potent small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in tumor immune evasion. With its sub-nanomolar efficacy, **Ido-IN-15** presents a significant tool for researchers in oncology and immunology investigating the therapeutic potential of targeting the IDO1 pathway. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Ido-IN-15**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Ido-IN-15 is characterized by the following molecular formula and properties. While a specific IUPAC name is not publicly available, its fundamental properties are detailed below.

Property	Value	Reference
Molecular Formula	C ₂₉ H ₃₉ N ₅ O ₄	[1]
Molecular Weight	521.65 g/mol	[1][2]
CAS Number	2433886-87-2	[1]

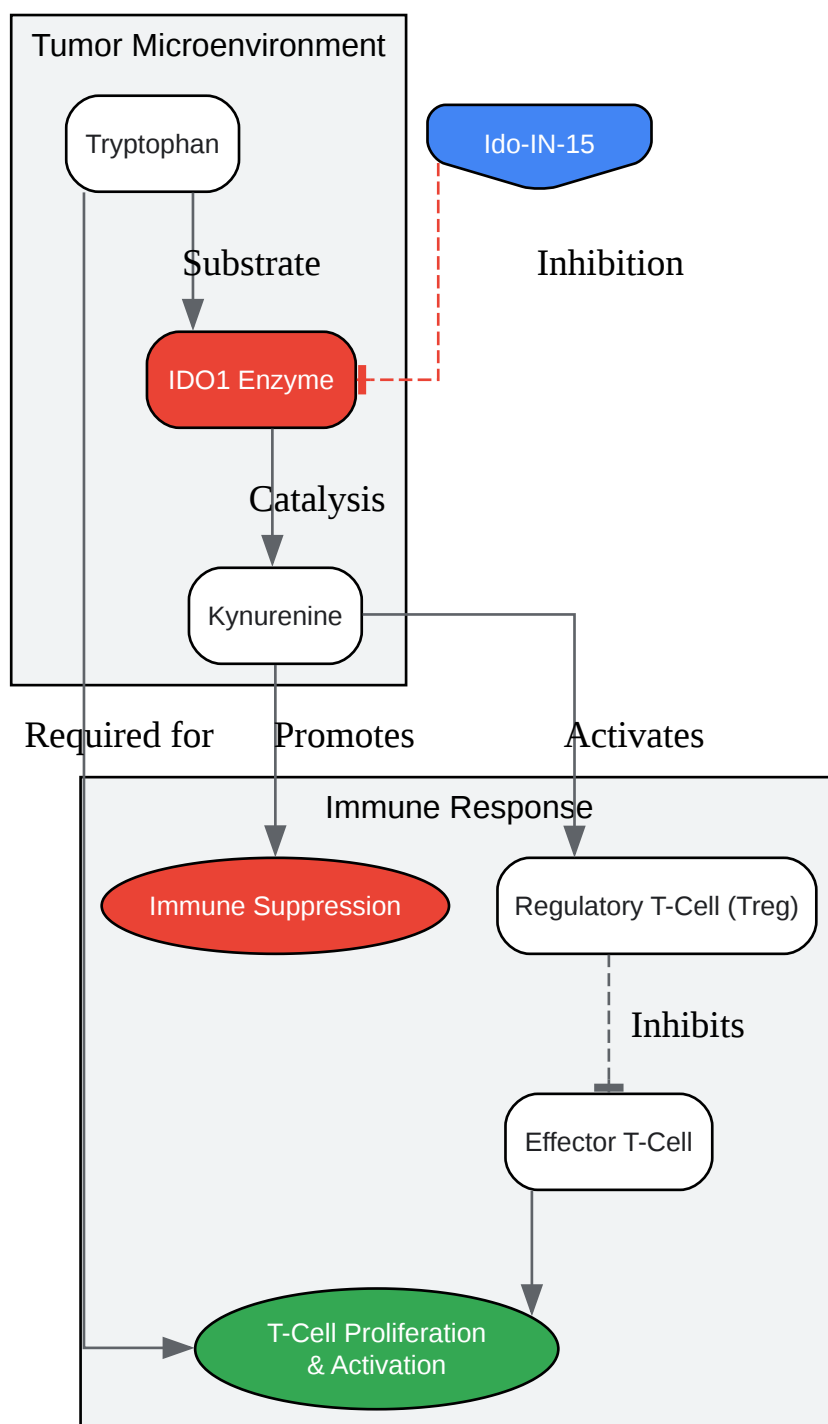
Storage and Stability: **Ido-IN-15** should be stored as a powder at -20°C for up to two years. In DMSO, it is stable for two weeks at 4°C and for six months at -80°C.[1]

Mechanism of Action and Biological Activity

Ido-IN-15 is an inhibitor of IDO1, a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[3][4] In the context of cancer, the expression of IDO1 by tumor cells and immune cells in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine and its derivatives.[3][5] These metabolic changes suppress the proliferation and function of effector T cells and natural killer (NK) cells, while promoting the generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby fostering an immunosuppressive environment that allows tumors to evade immune destruction. [3][5]

By inhibiting IDO1, **Ido-IN-15** blocks the degradation of tryptophan, thus restoring local tryptophan levels and preventing the production of immunosuppressive kynurenine metabolites. This can lead to the reactivation of anti-tumor immune responses.

IDO1 Signaling Pathway and Point of Inhibition



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Caption: IDO1 pathway and inhibition by **Ido-IN-15**.

In Vitro Activity

Ido-IN-15 has demonstrated exceptional potency in enzymatic assays.

Target	IC50	Reference
IDO1	< 0.51 nM	[1] [2]

Experimental Protocols

The following provides a detailed methodology for a key experiment to determine the inhibitory activity of compounds like **Ido-IN-15** on the IDO1 enzyme.

In Vitro IDO1 Inhibition Assay

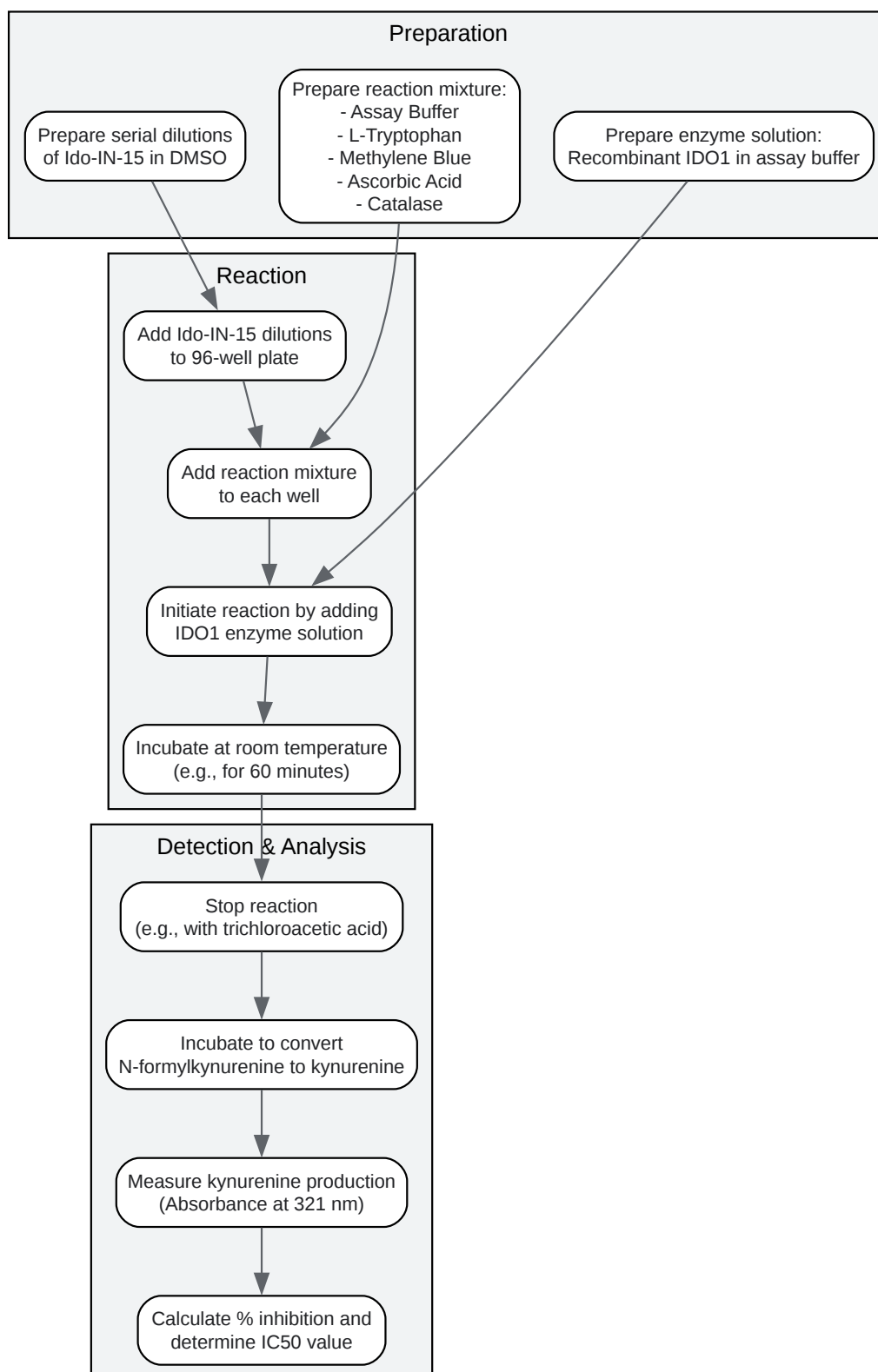
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human IDO1.

Objective: To quantify the potency of **Ido-IN-15** in inhibiting the enzymatic activity of IDO1.

Materials:

- Recombinant human IDO1 enzyme
- L-Tryptophan (substrate)
- Methylene blue (cofactor)
- Ascorbic acid (reductant)
- Catalase
- Assay buffer (e.g., potassium phosphate buffer, pH 6.5)
- Test compound (**Ido-IN-15**) dissolved in DMSO
- 96-well microplate
- Plate reader capable of measuring absorbance at 321 nm

Experimental Workflow:



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Caption: Workflow for an in vitro IDO1 inhibition assay.

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **Ido-IN-15** in DMSO. Further dilute these solutions in the assay buffer.
- **Reaction Setup:** In a 96-well plate, add the diluted **Ido-IN-15** solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
- **Reaction Mixture:** Prepare a master mix containing L-tryptophan, methylene blue, ascorbic acid, and catalase in the assay buffer. Add this mixture to all wells.
- **Enzyme Addition:** Initiate the enzymatic reaction by adding the recombinant IDO1 enzyme to all wells except the negative control.
- **Incubation:** Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- **Reaction Termination:** Stop the reaction by adding a stopping reagent, such as trichloroacetic acid.
- **Kynurenine Measurement:** The product of the IDO1 reaction, N-formylkynurenine, is unstable. It is typically converted to kynurenine by acid hydrolysis during the termination step. The concentration of kynurenine is then determined by measuring the absorbance at 321 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of IDO1 inhibition for each concentration of **Ido-IN-15** relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

Ido-IN-15 is a highly potent inhibitor of IDO1, a key enzyme in the tryptophan catabolism pathway that plays a significant role in cancer-associated immune suppression. Its sub-nanomolar IC₅₀ value makes it a valuable research tool for studying the biological consequences of IDO1 inhibition and for the preclinical evaluation of this therapeutic strategy. The provided experimental protocol offers a standard method for assessing its in vitro efficacy.

Further research into the in vivo pharmacokinetics and pharmacodynamics of **Ido-IN-15** will be crucial in determining its potential for clinical development.

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